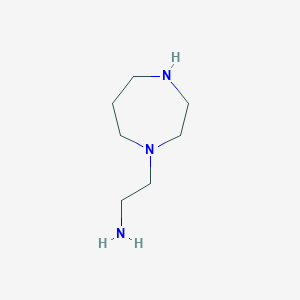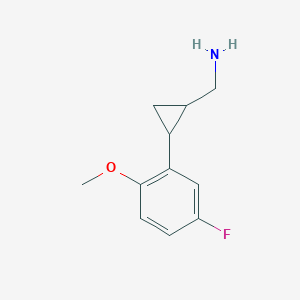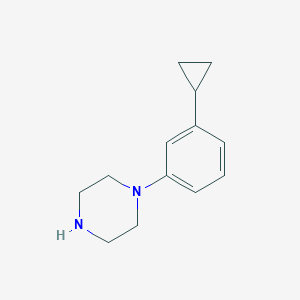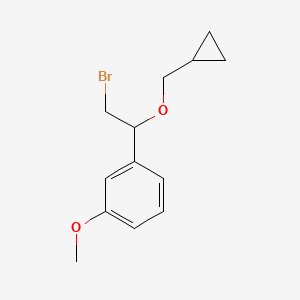
2-(1,4-Diazepan-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Diazepan-1-yl)ethan-1-amine is a chemical compound that belongs to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-(1,4-Diazepan-1-yl)ethan-1-amine involves the intramolecular asymmetric reductive amination of the corresponding aminoketones. This process can be catalyzed by imine reductases, which facilitate the formation of chiral 1,4-diazepanes with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts to achieve high yields and enantioselectivity. The use of enzymatic methods, such as imine reductase-catalyzed reactions, is preferred due to their efficiency and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,4-Diazepan-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the reduction of an imine intermediate to form the diazepane ring.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Reductive Amination: Common reagents include imine reductases and hydrogen donors.
Substitution Reactions: Typical reagents include nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions are chiral 1,4-diazepanes, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Applications De Recherche Scientifique
2-(1,4-Diazepan-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychological disorders.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(1,4-Diazepan-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways and physiological responses. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-methyl-1,4-diazepan-1-yl)ethan-1-amine
- 2-(4-methyl-1,4-diazepan-1-yl)-1-(2-methylphenyl)ethan-1-amine
Uniqueness
2-(1,4-Diazepan-1-yl)ethan-1-amine is unique due to its specific structural features and the high enantioselectivity achieved in its synthesis. This makes it a valuable compound for the development of chiral pharmaceuticals and other specialized applications .
Propriétés
Numéro CAS |
63872-67-3 |
|---|---|
Formule moléculaire |
C7H17N3 |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
2-(1,4-diazepan-1-yl)ethanamine |
InChI |
InChI=1S/C7H17N3/c8-2-6-10-5-1-3-9-4-7-10/h9H,1-8H2 |
Clé InChI |
BPWDBFGTCPZSQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















